molecular formula C15H20N4O2 B2902526 Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate CAS No. 1638137-75-3

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B2902526
CAS No.: 1638137-75-3
M. Wt: 288.351
InChI Key: PCNJVGQNOKIQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 4-cyanopyridin-3-yl substituent. The tert-butyl group enhances steric protection of the piperazine nitrogen, improving stability during synthetic processes . The 4-cyanopyridine moiety introduces electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for developing heterocyclic drugs targeting enzymes or receptors .

Properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-11-17-5-4-12(13)10-16/h4-5,11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNJVGQNOKIQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base and a solvent, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the pyridine/aryl ring or modifications to the piperazine backbone. Below is a comparative overview:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Modification Key Properties Synthesis Method Stability/Reactivity Notes
Target Compound : Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate 4-Cyanopyridin-3-yl High electron-withdrawing effect; potential for hydrogen bonding via cyano group Buchwald-Hartwig amination or nucleophilic substitution Stable under standard conditions; cyano group resists hydrolysis
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33) 3-Nitrophenoxybutanoyl Nitro group enhances reactivity for reduction or substitution; increased lipophilicity Amidation with tert-butyl piperazine-1-carboxylate Nitro group may reduce stability in acidic environments
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridin-3-yl Fluorine as a bioisostere improves metabolic stability and lipophilicity Palladium-catalyzed coupling Fluorine enhances resistance to oxidative metabolism
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) 5-Bromo-3-cyanopyridin-2-yl Bromo enables cross-coupling reactions (e.g., Suzuki) Suzuki-Miyaura coupling Bromine increases molecular weight and polarizability
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole heterocycle Oxadiazole enhances π-π stacking and hydrogen bonding Cyclization via hydrazine/acetylation Heterocycle improves thermal stability
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl Amino group introduces hydrogen bonding and basicity Copper-catalyzed amination Amino group may reduce stability in oxidizing conditions

Stability and Reactivity Trends

  • Electron-Withdrawing Groups (EWGs): Cyano and nitro substituents enhance electrophilicity but may reduce stability in harsh conditions (e.g., acidic media) .
  • Heterocyclic Modifications : Oxadiazole and thiadiazole rings increase thermal stability and binding affinity in biological systems .

Biological Activity

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.35 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Recent studies indicate that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM, indicating strong cytotoxicity against tumor cells while sparing normal cells like MCF10A .
    • It was observed to inhibit lung metastasis in animal models more effectively than established drugs such as TAE226 .
  • Mechanisms of Inhibition :
    • The compound acts through multiple pathways, including the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis .
    • It also induces apoptosis in cancer cells, evidenced by increased caspase activity in treated samples compared to controls .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable profile:

  • Oral Bioavailability : Approximately 31.8% after administration of 10 mg/kg.
  • Clearance : Reported at 82.7 ± 1.97 mL/h/kg following intravenous administration, suggesting moderate systemic exposure .

Safety and Toxicity

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a potentially safe therapeutic index for further development .

Case Study 1: In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound led to significant reductions in metastatic nodules over a period of 30 days. The results demonstrated its potential as an effective anti-metastatic agent in vivo.

Case Study 2: Selectivity Index

The selectivity index for this compound was significantly higher than that of standard chemotherapeutics like 5-Fluorouracil (5-FU), showcasing its ability to preferentially target cancer cells while minimizing effects on normal tissues .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50 ValueReference
Anticancer (MDA-MB-231)Inhibition of cell proliferation0.126 μM
Apoptosis InductionIncreased caspase activityNot specified
MMP InhibitionInhibition of MMP-2 and MMP-9Not specified
Oral BioavailabilityModerate (31.8%)Not specified
Acute ToxicityNo toxicity at high dosesUp to 2000 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.